molecular formula C17H15N3O3S2 B2760601 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide CAS No. 851932-61-1

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No. B2760601
CAS RN: 851932-61-1
M. Wt: 373.45
InChI Key: ACDCUAAVYBKZFU-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 463.581 . The CAS Number is 344938-26-7 . The MDL number is MFCD02641958 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a lead compound in drug design. Its structure suggests that it could interact with various biological targets due to the presence of a benzothiazole moiety, which is known for its antimicrobial properties . Additionally, the hydroxy-methoxyphenyl group could be modified to enhance its interaction with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Agriculture

In the field of agriculture, the compound’s potential fungicidal or herbicidal properties could be investigated. The benzothiazole core is often associated with compounds that have pesticidal activities . It could be used in the synthesis of new compounds that protect crops from fungal pathogens or unwanted weeds, contributing to increased agricultural productivity.

Material Science

Within material science, this compound could serve as a precursor for the synthesis of novel polymers or coatings. Its molecular structure allows for the possibility of creating polymers with specific characteristics such as increased thermal stability or unique optical properties, which could be valuable in the development of advanced materials .

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, a related study on similar compounds suggests that they exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-23-14-8-11(6-7-13(14)21)9-18-20-16(22)10-24-17-19-12-4-2-3-5-15(12)25-17/h2-9,21H,10H2,1H3,(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDCUAAVYBKZFU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

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